
4-氯-2,7-二甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,7-dimethylquinoline is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly as anticancer agents and antimalarial drugs. The chloro group in the 4-position of the quinoline ring is a reactive site that can undergo substitution reactions to introduce a variety of functional groups, which can lead to the development of compounds with diverse biological activities .
Synthesis Analysis
The synthesis of 4-chloro-2,7-dimethylquinoline derivatives can be achieved through various synthetic routes. One approach involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines to produce 4-aminoquinoline derivatives, which have shown cytotoxic effects on human breast tumor cell lines . Another method includes the conversion of 5,8-dimethyl-6-nitro-4-quinolone into 4-chloroquinoline, followed by the introduction of various substituents at the 4-position, demonstrating the versatility of 4-haloquinoline intermediates in quinoline synthesis . Additionally, the synthesis of 4-chloro-2,7,8-trimethylquinoline derivatives has been reported, where the structure of the synthesized compounds was confirmed by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of 4-chloro-2,7-dimethylquinoline derivatives has been characterized using techniques such as X-ray crystallography. For instance, the structure of a compound containing a 4-chloroquinoline moiety was determined, revealing the presence of a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This highlights the importance of molecular structure analysis in understanding the chemical behavior and potential biological activity of these compounds.
Chemical Reactions Analysis
The reactivity of the 4-chloro group in quinoline derivatives allows for a variety of chemical transformations. For example, the chloro group can be substituted with amino alcohols to yield novel analogues of antimalarial drugs . The chloro group can also participate in reactions with amide solvents, leading to the formation of 4-amino-2-phenylquinoline derivatives, with the amination activity being influenced by the steric and electronic effects of the substituents on the amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-2,7-dimethylquinoline derivatives are influenced by the substituents attached to the quinoline ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their biological activity and potential therapeutic applications. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state of a 4-amino-2-chloroquinazoline derivative indicates the potential for strong intermolecular interactions, which could impact its crystalline properties and solubility .
科学研究应用
癌症研究中的合成和评估
- 合成和细胞毒性评估:一项研究通过使 4-氯-7-取代喹啉与各种胺反应,合成了一系列 4-氨基喹啉衍生物,包括评估它们对人乳腺癌细胞系细胞毒性作用。一种衍生物对特定细胞系显示出显着的效力,表明 4-氨基喹啉作为抗癌剂原型分子的潜力 (Zhang 等,2007)。
药物合成和生物活性的探索
- 含氯喹的化合物:对氯喹 (CQ) 及其衍生物(包括 4-氨基喹啉)的研究突出了它们在超越其抗疟疾作用管理各种疾病中的潜力。该研究讨论了这些化合物的化学结构和潜在治疗应用,强调需要进一步探索 4-氨基喹啉在癌症治疗中的应用 (Njaria 等,2015)。
化学合成和结构分析
- 合成和结构分析:一项研究专注于合成涉及 4-氯-2,7,8-三甲基喹啉的化合物及其通过 X 射线衍射进行的结构测定。该研究提供了对该化合物能量和结构特征的见解,有助于理解其化学性质 (Tkachev 等,2017)。
抗菌活性
- 喹啉衍生物的抗菌活性:另一项研究从 4-氯喹啉合成了 4-烷氧基、4-氨基烷基和 4-烷基硫代喹啉衍生物,并测试了它们对各种细菌菌株的活性。该研究表明这些衍生物在开发新的抗菌剂中的潜力 (Kayirere 等,1998)。
安全和危害
作用机制
Target of Action
This compound is a unique chemical used in early discovery research , and its specific targets are still under investigation.
Pharmacokinetics
Its impact on bioavailability is unknown. The compound’s physical properties, such as its predicted boiling point of 2859±350 °C and density of 1188±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
As a unique chemical used in early discovery research , its specific effects are still under investigation.
属性
IUPAC Name |
4-chloro-2,7-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLSHUULSRGNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,7-dimethylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
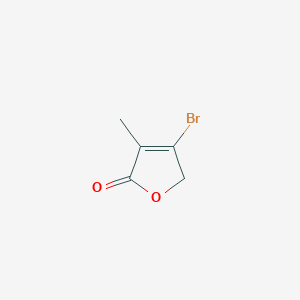
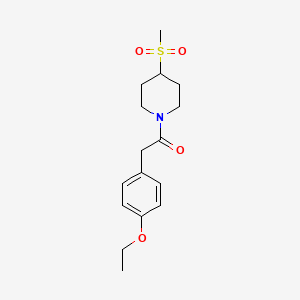
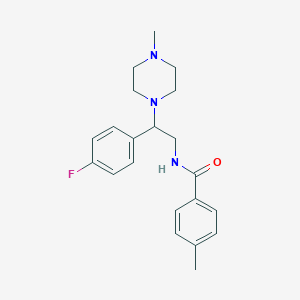
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

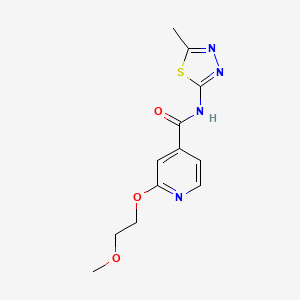
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)
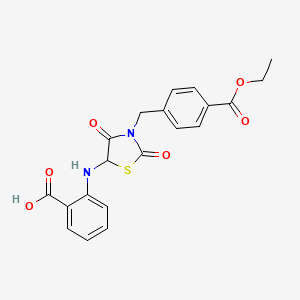

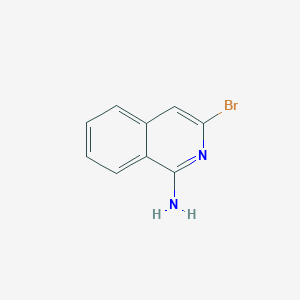
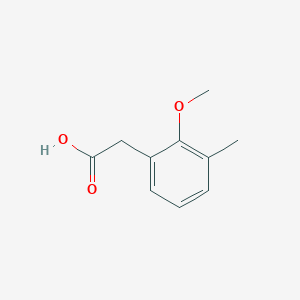
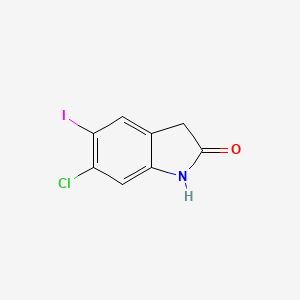
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)